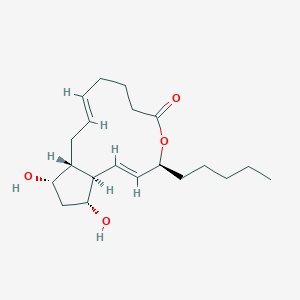

Prostaglandin F2alpha-1,15 lactone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55314-49-3 |

|---|---|

Molekularformel |

C20H32O4 |

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(1R,2E,4S,10Z,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |

InChI-Schlüssel |

UTLCNJREJFJDLH-YNNPMVKQSA-N |

SMILES |

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O |

Isomerische SMILES |

CCCCC[C@H]1/C=C/[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](C[C@H]2O)O |

Kanonische SMILES |

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O |

Synonyme |

PGF2α 1,15-lactone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

biological activity of PGF2alpha-1,15 lactone vs PGF2alpha free acid

An In-Depth Technical Guide to the Biological Activity of PGF2alpha-1,15 Lactone versus PGF2alpha Free Acid

Executive Summary

Prostaglandin F2alpha (PGF2α) is a potent, naturally occurring lipid autacoid with profound physiological effects, primarily mediated through the G-protein coupled FP receptor. Its clinical and research applications, however, are often hampered by rapid metabolic inactivation. The PGF2α-1,15 lactone, a synthetic internal ester of PGF2α, represents a strategic chemical modification designed to overcome these limitations. This technical guide provides a detailed comparative analysis of the biological activities of PGF2α free acid and its 1,15-lactone derivative. We will explore the fundamental mechanism of action of the active free acid, elucidate the role of the lactone as a prodrug, and present a framework for their experimental evaluation. This document is intended for researchers and drug development professionals seeking to understand the nuanced relationship between these two compounds and to leverage their distinct properties in experimental design.

Introduction: The Challenge of Prostaglandin Bioavailability

Prostaglandin F2alpha (PGF2α) is a key signaling molecule involved in a wide array of physiological processes, including uterine muscle contraction, corpus luteum regression (luteolysis), and inflammation.[1][2] Its potent biological effects have made it a valuable tool in both veterinary and human medicine for applications such as labor induction and the synchronization of estrous cycles.[3][4]

The primary active form, PGF2α free acid, exerts its effects by binding to and activating the prostaglandin F receptor (FP receptor).[1] However, the therapeutic utility of exogenously administered PGF2α free acid is severely limited by its rapid systemic clearance; its half-life in blood plasma is less than one minute.[3] This rapid metabolism necessitates frequent administration or high doses, which can lead to undesirable side effects.

To address this challenge, chemical modifications have been explored to enhance the compound's stability and bioavailability. One such modification is the formation of an internal ester, creating PGF2α-1,15 lactone.[5][6] This guide will dissect the critical differences between the free acid and its lactone variant, focusing on how this chemical alteration translates into a significant divergence in in vivo biological activity.

Part 1: PGF2alpha Free Acid - The Biologically Active Effector

The free carboxylic acid moiety of PGF2α is essential for its biological activity. Modification of this group has been shown to dramatically reduce potency at the FP receptor, underscoring its critical role in ligand-receptor interaction.[7]

Mechanism of Action and Signaling Cascades

PGF2α free acid is the endogenous ligand for the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[8] The binding of PGF2α to the FP receptor, which is primarily coupled to the Gαq protein, initiates a well-defined signaling cascade.[9]

-

Gαq Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the Gαq subunit.

-

Phospholipase C (PLC) Stimulation: Activated Gαq stimulates the enzyme phospholipase C-beta (PLCβ).[8]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9]

-

Protein Kinase C (PKC) Activation: The concurrent rise in intracellular Ca2+ and the presence of DAG synergistically activate members of the Protein Kinase C (PKC) family.[11]

This primary signaling pathway leads to various cellular responses. Furthermore, FP receptor activation can also engage other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, often through PKC-dependent mechanisms.[12][13] These cascades ultimately orchestrate the physiological effects attributed to PGF2α, such as smooth muscle contraction and apoptosis in luteal cells.[1][14]

Part 2: PGF2alpha-1,15 Lactone - A Prodrug Strategy

The PGF2α-1,15 lactone is a lipid-soluble internal ester formed between the carboxylic acid at the C-1 position and the hydroxyl group at the C-15 position.[5][6] This structural modification renders the molecule inactive at the FP receptor but provides significant pharmacokinetic advantages.

The Prodrug Concept: Conversion to the Active Form

A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The PGF2α-1,15 lactone functions as a classic prodrug. It is designed to be stable in circulation, allowing for better distribution to target tissues. Once in a suitable biological environment, such as plasma, it undergoes hydrolysis to release the active PGF2α free acid.[6] This bioconversion is a critical step for its biological activity. The lipid-soluble nature of the lactone may also enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations of the active free acid upon hydrolysis.

Enhanced In Vivo Efficacy

The most compelling evidence for the utility of the lactone form comes from in vivo studies. In a key study using rhesus monkeys, PGF2α-1,15 lactone was effective at terminating early pregnancy, whereas the PGF2α free acid was ineffective at a similar dose.[15] The lactone also successfully decreased menstrual cycle lengths in non-pregnant monkeys.[5][15] This superior in vivo efficacy can be attributed to:

-

Protection from Rapid Metabolism: The lactonization masks the free carboxylic acid, a key site for metabolic enzymes, thus prolonging the compound's circulatory half-life.

-

Improved Bioavailability: As a more lipophilic molecule, the lactone may have improved absorption and tissue penetration characteristics compared to the more polar free acid.

Part 3: Comparative Analysis and Experimental Evaluation

A direct comparison highlights the distinct roles of these two molecules. The free acid is the active pharmacological agent, while the lactone is the delivery vehicle. Their properties dictate their suitability for different experimental and therapeutic contexts.

Summary of Biological Properties

| Property | PGF2α Free Acid | PGF2α-1,15 Lactone | Rationale / Reference |

| Form | Naturally occurring, active metabolite | Synthetic, internal ester | [3][6] |

| FP Receptor Binding | High affinity | Negligible affinity | The carboxylic acid is critical for binding.[7] |

| In Vitro Activity | High (e.g., Ca2+ mobilization) | Low to none (requires hydrolysis) | Activity depends on conversion to the free acid. |

| In Vivo Potency | Low (due to rapid metabolism) | High | Enhanced stability and bioavailability.[15] |

| Plasma Half-life | Very short (< 1 minute) | Significantly longer (acts as a reservoir) | Lactone structure protects from metabolic enzymes.[3] |

| Primary Use | In vitro studies, specific in vivo applications | In vivo applications requiring sustained action | [15] |

Experimental Protocols

To empirically validate the differences between PGF2α free acid and its 1,15-lactone, a series of well-defined assays are required. As a Senior Application Scientist, the rationale behind this multi-assay approach is to build a comprehensive and self-validating picture of the compounds' activities, from molecular interaction to physiological outcome.

-

Objective: To determine the binding affinity (Ki) of PGF2α free acid and PGF2α-1,15 lactone for the FP receptor.

-

Rationale: This assay directly tests the hypothesis that the free acid binds to the receptor while the lactone does not. It is the foundational experiment for understanding the direct molecular interaction.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the human FP receptor (e.g., HEK293-FP).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α), and increasing concentrations of the unlabeled competitor (either PGF2α free acid or PGF2α-1,15 lactone).

-

Incubation: Incubate at a specified temperature (e.g., 22°C) to allow the binding to reach equilibrium.[16]

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the inhibition constant (Ki).

-

-

Objective: To measure the functional potency (EC50) of both compounds in activating the FP receptor-mediated signaling cascade.

-

Rationale: This assay moves from binding to function. It will demonstrate that the free acid potently elicits a downstream signal, while the lactone is inactive in a short-term in vitro setting where significant hydrolysis is unlikely.

-

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing the FP receptor in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation) to add varying concentrations of PGF2α free acid or PGF2α-1,15 lactone to the wells.

-

Signal Detection: Measure the fluorescence intensity before and after compound addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.[9]

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.

-

-

Objective: To compare the in vivo efficacy of the two compounds in a physiologically relevant model.

-

Rationale: This is the ultimate test of the prodrug concept. Based on existing literature, we expect the lactone to be significantly more potent due to its superior pharmacokinetics.[15]

-

Methodology (Adapted from primate studies):

-

Animal Model: Use a suitable animal model with a well-characterized reproductive cycle, such as the rhesus monkey or a domestic livestock species.

-

Staging: Synchronize the animals' reproductive cycles and confirm the presence of a functional corpus luteum (e.g., via progesterone measurement).

-

Dosing: Administer equivalent doses of PGF2α free acid, PGF2α-1,15 lactone, or vehicle control via a relevant route (e.g., intramuscular injection).

-

Monitoring: Collect blood samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours) post-injection.

-

Endpoint Measurement: Measure plasma progesterone concentrations. A sharp decline in progesterone is indicative of luteolysis (corpus luteum regression).

-

Data Analysis: Compare the progesterone profiles between the treatment groups. A statistically significant and more rapid decline in the lactone group compared to the free acid and vehicle groups would confirm its superior in vivo efficacy.

-

Conclusion

The comparison between PGF2α free acid and PGF2α-1,15 lactone provides a clear and compelling case study in prodrug design. While the free acid is the ultimate biologically active molecule that engages the FP receptor to initiate signaling, its utility is constrained by its poor pharmacokinetic profile. The 1,15-lactone, by acting as a stable, inactive precursor, effectively circumvents the issue of rapid metabolism, leading to enhanced in vivo efficacy.

For researchers, the choice between these two compounds is dictated entirely by the experimental context. In vitro assays designed to probe receptor binding or immediate signaling events require the use of the active PGF2α free acid. Conversely, in vivo studies aiming to elicit a sustained physiological response will benefit from the superior pharmacokinetic properties of the PGF2α-1,15 lactone. Understanding this fundamental distinction is crucial for the design of robust experiments and the development of more effective prostaglandin-based therapeutics.

References

-

Sales, K. J., Jabbour, H. N., & Anderson, R. A. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 285(1-2), 51–61. [Link][12]

-

Jabbour, H. N., Sales, K. J., Smith, O. P., Battersby, S., & Boddy, S. C. (2005). Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation. The Journal of Clinical Endocrinology and Metabolism, 90(10), 5879–5887. [Link][8]

-

Friel, K. M., & Regan, J. W. (2004). Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor. Molecular Pharmacology, 66(5), 1277–1284. [Link][17]

-

Chan, B. S., Satriano, J. A., Pucci, M., & Schuster, V. L. (2002). Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport. American Journal of Physiology. Renal Physiology, 282(6), F1055–F1063. [Link][18]

-

Patsnap Synapse. (2024). What are PGF2α agonists and how do they work? Retrieved from Patsnap. [Link][1]

-

Sales, K. J., Jabbour, H. N., & Anderson, R. A. (2008). Prostaglandin E2 and F2alpha activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 285(1-2), 51–61. [Link][13]

-

Olson, D. M., & Ammann, C. (2007). Prostaglandin F2alpha and its receptor as activators of human decidua. Seminars in Reproductive Medicine, 25(1), 60–68. [Link][19]

-

Narayansingh, R., & Sharma, R. K. (2005). Prostaglandin F2alpha-mediated Activation of Apoptotic Signaling Cascades in the Corpus Luteum During Apoptosis: Involvement of Caspase-Activated DNase. Biology of Reproduction, 73(6), 1259–1268. [Link][14]

-

Lafrance, M., & Fortier, M. A. (1993). Mechanisms regulating prostaglandin F2 alpha secretion from the bovine endometrium. Journal of Animal Science, 71(8), 2207–2213. [Link][10]

-

Tsai, S. J., & Wiltbank, M. C. (2002). Regulation of progesterone and prostaglandin F2alpha production in the CL. Molecular and Cellular Endocrinology, 191(1), 93–101. [Link][11]

-

Woodward, D. F., et al. (2000). Replacement of the carboxylic acid group of prostaglandin f(2alpha) with a hydroxyl or methoxy substituent provides biologically unique compounds. The Journal of Pharmacology and Experimental Therapeutics, 292(1), 196–204. [Link][7]

-

Spilman, C. H., Beuving, D. C., Forbes, A. D., & Kirton, K. T. (1977). Effects of PGF2alpha and PGF2alpha, 1-15 lactone on the corpus luteum and on early pregnancy in the rhesus monkey. Prostaglandins, 14(3), 477–488. [Link][15]

-

Iuhas, C. I., & Paizs, C. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(18), 4291. [Link][20]

-

Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from Wikipedia. [Link][3]

-

Davis, J. S., & Blair, M. L. (1987). Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells. Endocrinology, 120(3), 969–976. [Link][9]

-

Taylor & Francis. (n.d.). Prostaglandin F2 alpha – Knowledge and References. Retrieved from Taylor & Francis. [Link][2]

-

Rudd, R., & Kopcha, M. (1982). Therapeutic use of prostaglandin F2 alpha. Journal of the American Veterinary Medical Association, 181(9), 932–934. [Link][4]

-

Iuhas, C. I., & Paizs, C. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(18), 4291. [Link][21]

-

Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology, 6(1), 1–16. [Link][16]

Sources

- 1. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 4. Therapeutic use of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Replacement of the carboxylic acid group of prostaglandin f(2alpha) with a hydroxyl or methoxy substituent provides biologically unique compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms regulating prostaglandin F2 alpha secretion from the bovine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of progesterone and prostaglandin F2alpha production in the CL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2 and F2alpha activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of PGF2alpha and PGF2alpha, 1-15 lactone on the corpus luteum and on early pregnancy in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prostaglandin F2alpha and its receptor as activators of human decidua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Optimal Storage and Handling of PGF2α-1,15-Lactone to Ensure Stability and Prevent Hydrolysis

Abstract

Prostaglandin F2α-1,15-lactone (PGF2α-1,15-lactone) is a lipid-soluble internal ester of PGF2α, a critical bioactive lipid mediator.[1][2] Its utility as a research compound and potential therapeutic pro-drug is contingent on its chemical integrity. The ester linkage within the lactone ring is susceptible to hydrolysis, which readily converts the molecule to the parent PGF2α, altering its solubility, activity, and experimental utility.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the fundamental principles and best practices for storing and handling PGF2α-1,15-lactone to prevent hydrolytic degradation. We present detailed protocols for storage of the compound in both solid and solution forms, along with a validated analytical workflow to assess its stability over time.

Introduction: The Challenge of Lactone Stability

Prostaglandins are a class of eicosanoids that mediate a wide range of physiological and pathological processes, including inflammation, uterine contraction, and regulation of intraocular pressure.[4][5] PGF2α-1,15-lactone serves as a more lipid-soluble precursor to PGF2α, which can facilitate its passage across cellular membranes.[1] Upon entry into an aqueous biological environment, such as plasma, the lactone is designed to hydrolyze, releasing the active PGF2α.[3]

This inherent susceptibility to hydrolysis presents a significant challenge for in vitro handling and storage. The presence of trace amounts of water, or inappropriate pH conditions, can prematurely cleave the lactone ring, compromising the accuracy and reproducibility of experimental results. Understanding the mechanism of this degradation is paramount to developing effective preventative strategies.

The Mechanism of Hydrolysis

Lactones are cyclic esters and, like their acyclic counterparts, are prone to hydrolysis—a chemical reaction in which a water molecule breaks one or more chemical bonds.[6][7] This reaction, which is reversible, results in the formation of the parent hydroxy-carboxylic acid.[6]

The hydrolysis of PGF2α-1,15-lactone can be catalyzed by both acid and base.[8][9][10]

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the faster and more common degradation pathway under physiological or improperly buffered conditions.[9][11]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[10]

Given that even neutral water can facilitate slow hydrolysis, strict control over the compound's environment is essential for its preservation.

Caption: Hydrolysis mechanism of the lactone ring.

Recommended Storage Conditions

To mitigate the risk of hydrolysis, PGF2α-1,15-lactone must be stored under conditions that rigorously exclude moisture and maintain a neutral, non-catalytic environment. Recommendations differ for the compound in its solid form versus in solution.

Storage of Solid PGF2α-1,15-Lactone

The solid, lyophilized form of PGF2α-1,15-lactone is the most stable state for long-term storage.

-

Temperature: Store at or below -20°C. Some manufacturers of sensitive prostaglandin analogs recommend temperatures as low as -20°C to -10°C for long-term API storage.[12]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.[8]

-

Container: Use a tightly sealed, amber glass vial to protect from light and moisture ingress. Light exposure can cause degradation of many prostaglandin analogs.[12][13]

-

Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold compound, which would introduce water and accelerate hydrolysis.

Storage of PGF2α-1,15-Lactone in Solution

Aqueous solutions of PGF2α-1,15-lactone are not recommended for storage due to its rapid hydrolysis and poor solubility.[1] Stock solutions should be prepared in anhydrous, aprotic organic solvents.

-

Solvent Selection: Anhydrous dimethyl sulfoxide (DMSO) or anhydrous ethanol are recommended.[1] Ensure solvents are from a freshly opened bottle or have been properly stored to prevent water absorption.

-

Concentration: Prepare concentrated stock solutions (e.g., 10-20 mg/mL) to minimize the volume needed for experiments, thereby reducing the amount of solvent introduced into the experimental system.

-

Temperature: Store stock solutions at -20°C. For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[12] Some prostaglandin analogs are stable for up to 6 weeks at 2-8°C after being prepared in a solution, but freezing is optimal for long-term preservation.[13]

-

Container: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture contamination.

Table 1: Summary of Recommended Storage Conditions

| Form | Temperature | Atmosphere | Container | Recommended Duration |

| Solid | ≤ -20°C | Inert Gas (Ar, N₂) | Tightly sealed amber vial | ≥ 4 years[1] |

| Solution | ≤ -20°C (aliquoted) | Air (headspace minimized) | Tightly sealed vial, PTFE cap | Up to 6 months (verify) |

Protocols for Handling and Stability Assessment

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of PGF2α-1,15-lactone in an appropriate anhydrous solvent while minimizing exposure to atmospheric moisture.

Materials:

-

PGF2α-1,15-lactone (solid)

-

Anhydrous DMSO or 200-proof ethanol

-

Sterile, amber glass vials with PTFE-lined screw caps

-

Calibrated micropipettes

-

Analytical balance

-

Desiccator

Procedure:

-

Equilibration: Remove the vial of solid PGF2α-1,15-lactone from the -20°C freezer and immediately place it in a desiccator at room temperature. Allow it to equilibrate for at least 1 hour.

-

Weighing: In a controlled-humidity environment if possible, quickly weigh the desired amount of the compound into a new, tared amber vial.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.

-

Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved.

-

Aliquoting: If desired, dispense the stock solution into smaller, single-use aliquots in separate vials. This is the most effective way to prevent contamination and degradation from repeated freeze-thaw cycles.[12]

-

Storage: Tightly seal the parent stock and all aliquots, label clearly with the compound name, concentration, date, and solvent, and place in a -20°C freezer for long-term storage.

Protocol for Stability Assessment by HPLC

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining PGF2α-1,15-lactone and detect the formation of its primary hydrolysate, PGF2α.

Rationale: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability.[14] This protocol provides a framework for a forced degradation study to validate the method's specificity.

Materials:

-

PGF2α-1,15-lactone stock solution

-

PGF2α analytical standard

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA) or formic acid

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

Part A: Method Development and Forced Degradation

-

Standard Preparation: Prepare standards of both PGF2α-1,15-lactone and PGF2α in the mobile phase or a compatible solvent.

-

Forced Degradation: To generate the hydrolysate for method validation, subject an aliquot of the lactone stock solution to mild hydrolytic conditions:

-

Acidic: Dilute in a solution of 0.01 M HCl and incubate at 40°C for 2-4 hours.

-

Basic: Dilute in a solution of 0.01 M NaOH and incubate at room temperature for 30-60 minutes. Neutralize with an equivalent amount of HCl before injection.[14]

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30°C

-

-

Method Validation: Inject the pure standards and the forced degradation samples. The method is suitable if baseline separation is achieved between the PGF2α-1,15-lactone peak and the newly formed PGF2α peak.

Caption: Experimental workflow for monitoring lactone stability.

Part B: Time-Course Stability Study

-

Prepare a fresh stock solution of PGF2α-1,15-lactone as described in Protocol 4.1.

-

Immediately analyze an aliquot to establish the initial concentration and purity (T=0).

-

Store aliquots of the same stock solution under the desired test conditions (e.g., -20°C, 4°C, and room temperature).

-

At predetermined time points (e.g., 24 hours, 1 week, 4 weeks, 3 months), retrieve an aliquot from each storage condition.

-

Analyze each sample by the validated HPLC method.

-

Calculate the percentage of remaining PGF2α-1,15-lactone by comparing its peak area at each time point to the peak area at T=0.

Conclusion

The chemical stability of PGF2α-1,15-lactone is critical for its effective use in research and development. Its primary degradation pathway, hydrolysis of the lactone ring, can be effectively prevented by adhering to strict storage and handling protocols. The most crucial factors are the rigorous exclusion of water, storage at low temperatures (≤ -20°C), and the use of anhydrous organic solvents for stock solutions. By implementing the guidelines and validation protocols outlined in this application note, researchers can ensure the integrity of their PGF2α-1,15-lactone samples, leading to more reliable and reproducible experimental outcomes.

References

-

Ester Stabilizers. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

-

Karim, S. M., & Sharma, S. D. (1971). Storage life of prostaglandin E2 in ethanol and saline. Journal of Pharmacy and Pharmacology, 23(10), 804–805. Retrieved from [Link]

-

Dr. Oracle. (2025, June 20). Do Latanoprost (prostaglandin analog) eye drops need to be refrigerated? Dr. Oracle. Retrieved from [Link]

-

Patel, S. R., et al. (2012). Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. Journal of Ocular Pharmacology and Therapeutics, 28(6), 590-594. Retrieved from [Link]

-

Chemignition Laboratory. (2025, May 16). Stability and Storage Guidelines for Latanoprost API. Chemignition. Retrieved from [Link]

- Google Patents. (n.d.). WO2010100656A2 - Storage stable prostaglandin product.

-

Basili, S., et al. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Journal of Endocrinological Investigation. Retrieved from [Link]

-

Wikipedia. (n.d.). Lactone. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. Retrieved from [Link]

-

I. C. Farcasanu. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(21), 5133. Retrieved from [Link]

-

Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Physical Chemistry B, 117(43), 13496-13507. Retrieved from [Link]

-

Adaikan, P. G., & Karim, S. M. (1995). Shelf-life determination of prostaglandin E1 injections. Journal of Clinical Pharmacy and Therapeutics, 20(1), 41-44. Retrieved from [Link]

-

4AllFamily Canada. (2024, December 18). Detailed Storage Guide to Keep Latanoprost Eye Drops Safe!. Retrieved from [Link]

-

Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Physical Chemistry B, 117(43), 13496-13507. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 29). Ester Deprotection. Retrieved from [Link]

-

Calle, E., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Organic Chemistry, 78(14), 6880-6889. Retrieved from [Link]

-

Chemgapedia. (n.d.). Lactone hydrolysis. Retrieved from [Link]

-

Johnson, C. R., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(48), 8876-8880. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PGF2alpha-EA. PubChem Compound Database. Retrieved from [Link]

-

Farcasanu, I. C. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules (Basel, Switzerland), 25(21), 5133. Retrieved from [Link]

-

Morrow, J. D., et al. (1999). Quantification of the major urinary metabolite of 15-F2t-isoprostane (8-iso-PGF2alpha) by a stable isotope dilution mass spectrometric assay. Analytical Biochemistry, 269(2), 326-331. Retrieved from [Link]

-

ResearchGate. (n.d.). The first synthesized prostaglandin lactones, PGF2α-1,9- and PGF2α-1,15-lactones. ResearchGate. Retrieved from [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. ResearchGate. Retrieved from [Link]

-

Society for Endocrinology. (2022). Prostaglandins. You and Your Hormones. Retrieved from [Link]

-

YouTube. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey). Retrieved from [Link]

-

ResearchGate. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. Prostaglandin - Wikipedia [en.wikipedia.org]

- 5. yourhormones.info [yourhormones.info]

- 6. Lactone - Wikipedia [en.wikipedia.org]

- 7. Lactone hydrolysis [quimicaorganica.org]

- 8. carbodiimide.com [carbodiimide.com]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 11. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemignition.com [chemignition.com]

- 13. droracle.ai [droracle.ai]

- 14. longdom.org [longdom.org]

Comprehensive Guide to the Handling, Storage, and Application of Prostaglandin F2α-1,15 Lactone Powder

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Prostaglandin F2α (PGF2α) 1,15-lactone is a lipid-soluble internal ester of PGF2α, a potent, naturally occurring prostaglandin with significant physiological effects.[1][2][3] In research settings, the lactone form serves as a more stable prodrug that can readily hydrolyze in plasma to release the active PGF2α.[2] Its biological activities, including potent luteolytic and smooth muscle contractile properties, make it a valuable tool in reproductive biology and other fields.[1][2][4] However, its potency necessitates stringent handling precautions to ensure researcher safety and experimental integrity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and preparation of PGF2α-1,15 lactone powder.

Material Properties and Characterization

A thorough understanding of the physicochemical properties of PGF2α-1,15 lactone is fundamental to its proper handling and use in experimental settings. This compound is a white crystalline powder under standard conditions.

Physicochemical Data

The key identifying and physical characteristics of Prostaglandin F2α-1,15 lactone are summarized below. Verifying these details against the supplier's Certificate of Analysis is a critical first step upon receipt of the material.

| Property | Value | Source |

| Formal Name | 9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-oic acid, λ-lactone | [2] |

| CAS Number | 55314-49-3 | [2] |

| Molecular Formula | C₂₀H₃₂O₄ | [2] |

| Molecular Weight | 336.5 g/mol | [2] |

| Purity | Typically ≥99% | [2] |

| Form | Powder/Crystalline Solid | [4][5] |

Solubility Profile

The lipophilic nature of the lactone dictates its solubility. It is poorly soluble in aqueous solutions but readily dissolves in various organic solvents. The choice of solvent is a critical experimental parameter, as residual solvent may have physiological effects.[5]

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | >20.4 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | >10 mg/mL | [2] |

| Ethanol | >105 mg/mL | [2] |

| Ethanol:PBS (30:70) | ~8 mg/mL | [2] |

| PBS (pH 7.2) | <50 µg/mL | [2] |

Stability and Storage

Proper storage is paramount to prevent degradation and maintain the compound's activity. The lactone form is relatively stable as a solid.

-

Powder Storage : The solid powder should be stored at -20°C in a tightly sealed, light-resistant container.[2][3] Under these conditions, the material is stable for at least four years.[2][5]

-

Solvent Stock Solutions : Once dissolved in an organic solvent, stock solutions should be stored at -80°C for long-term stability, reportedly for up to one year.[3]

-

Aqueous Solutions : It is strongly advised not to store aqueous solutions for more than one day. [5][6] The lactone can hydrolyze in aqueous environments, and the stability of the resulting PGF2α in buffer is limited. Always prepare fresh aqueous working solutions for each experiment.

Hazard Identification and Safety Protocols

Prostaglandin analogs are potent bioactive lipids that can exert physiological effects at very low concentrations. Therefore, this compound should be treated as hazardous.[5] This product is strictly for research use and is not for human or veterinary applications.[2]

Personal Protective Equipment (PPE)

Due to the potential for systemic absorption and physiological effects, a comprehensive PPE strategy is mandatory.

-

Eye Protection : Wear chemical safety goggles or a face shield.[4]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile).

-

Body Protection : A lab coat is required. For handling larger quantities or in situations with a risk of aerosolization, consider additional protective clothing.[6]

-

Respiratory Protection : All handling of the powder and preparation of concentrated stock solutions must be performed in a certified chemical fume hood or a well-ventilated enclosure to prevent inhalation.[6] For spill cleanup or when engineering controls are not sufficient, a P3 (EN 143) respirator cartridge is recommended.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[7][8]

-

Eye Contact : Immediately flush the eyes with running water for several minutes, holding the eyelids open.[7][9] If irritation persists, seek medical attention.[9]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[9]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9]

Experimental Protocols

The following protocols provide a standardized workflow for preparing solutions of PGF2α-1,15 lactone. The causality behind these steps is to ensure accuracy, stability, and safety.

Protocol 3.1: Preparation of a Concentrated Organic Stock Solution

This protocol describes the reconstitution of the lyophilized powder into a concentrated stock solution for long-term storage.

-

Pre-equilibration : Before opening, allow the vial of PGF2α-1,15 lactone powder to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can compromise its stability.

-

Solvent Selection : Choose an appropriate organic solvent from the solubility table (e.g., DMSO, Ethanol). Ethanol is often a good first choice due to its high solubility and lower toxicity in biological systems compared to DMSO or DMF.[2]

-

Calculation : Determine the volume of solvent required to achieve the desired stock concentration.

-

Example: To prepare a 10 mg/mL stock solution from 5 mg of powder:

-

Volume (mL) = Mass (mg) / Concentration (mg/mL)

-

Volume (mL) = 5 mg / 10 mg/mL = 0.5 mL

-

-

-

Reconstitution : In a chemical fume hood, carefully add the calculated volume of the chosen organic solvent to the vial.

-

Dissolution : Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage : To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-resistant vials.[6] Store these aliquots at -80°C .[3]

Caption: Workflow for preparing organic stock solutions.

Protocol 3.2: Preparation of Aqueous Working Solutions

This protocol outlines the dilution of the organic stock solution into an aqueous buffer for immediate use in biological experiments.

-

Buffer Preparation : Prepare the desired sterile aqueous buffer (e.g., PBS, TRIS, cell culture medium).

-

Dilution Calculation : Calculate the volume of stock solution needed to achieve the final desired concentration in the aqueous buffer.

-

Formula: C₁V₁ = C₂V₂

-

Example: To prepare 1 mL (V₂) of a 10 µM (C₂) working solution from a 10 mg/mL (C₁) stock solution:

-

First, convert the stock concentration to Molarity:

-

(10 mg/mL) / (336.5 g/mol ) * (1 g/1000 mg) * (1000 mL/L) = 0.0297 M

-

-

V₁ = (C₂V₂) / C₁ = (10 x 10⁻⁶ M * 1 x 10⁻³ L) / 0.0297 M = 0.337 x 10⁻⁶ L = 0.34 µL

-

-

-

Dilution Procedure : Add the calculated small volume of the organic stock solution to the larger volume of aqueous buffer. Crucially, add the stock solution to the buffer, not the other way around , while vortexing gently to prevent precipitation of the compound.

-

Solvent Control : Ensure the final concentration of the organic solvent in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts in the experiment.[5] A vehicle control (buffer with the same final concentration of the organic solvent) must be included in all experiments.

-

Immediate Use : Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions. [5][6]

Biological Context: Mechanism of Action

PGF2α-1,15 lactone acts as a prodrug. In biological systems, particularly in the plasma of species like rats and monkeys, esterases can hydrolyze the lactone ring.[2][10] This hydrolysis releases the free PGF2α, which is the biologically active molecule. The free PGF2α then binds to and activates the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, to initiate downstream signaling cascades.[11]

Caption: Activation pathway of PGF2α-1,15 lactone.

References

- Benchchem. Technical Support Center: Best Practices for Storing and Handling Prostaglandin Analogs.

- MedchemExpress. PGF2α 1,15-lactone (Synonyms: Prostaglandin F2α 1,15-lactone).

- Cayman Chemical. Prostaglandin F 2α 1,15-lactone.

- TargetMol. Prostaglandin F2α 1,15-lactone.

- Dr.Oracle. When is Latanoprost (prostaglandin analogue) contraindicated?.

- Sigma-Aldrich. Prostaglandin F 2α =99 ,syntheticNo,powder 38562-01-5.

- Cloudfront.net. Prostaglandin Analogs.

- Cayman Chemical. PRODUCT INFORMATION - Prostaglandin F2α.

- Santa Cruz Biotechnology. Prostaglandin F2a.

- Cayman Chemical. Prostaglandin F 2α 1,11-lactone.

- Cayman Chemical. Prostaglandin F 2α 1,9-lactone.

- Cayman Chemical. Safety Data Sheet - ent-8-iso Prostaglandin F2α.

- NIH PubChem. PGF2alpha-EA | C22H39NO5 | CID 5283076.

- ChemicalBook. 15(R)-PROSTAGLANDIN F2ALPHA | 37658-84-7.

- NIH NCBI Bookshelf. Prostaglandins - StatPearls.

- Cayman Chemical. Safety Data Sheet - 11β-Prostaglandin F2α.

- Cayman Chemical. 8-iso Prostaglandin F2α - Safety Data Sheet.

- Szabo-Scandic. Prostaglandin F2.alpha. SAFETY DATA SHEET.

- CovalentCareers. Everything You Need to Know about Prostaglandin Analogs & Beta-Blockers.

- Cayman Chemical. Prostaglandin F2α (Dinoprost, PGF2α, CAS Number: 551-11-1).

- Google Patents. WO2010100656A2 - Storage stable prostaglandin product.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. targetmol.cn [targetmol.cn]

- 4. 前列腺素F2Α氨丁三醇盐α 三羟甲基氨基甲烷盐 ≥99%, synthetic, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving solubility of PGF2alpha-1,15 lactone in PBS buffers

Technical Support Center: PGF2 -1,15 Lactone Solubility Guide

Topic: Improving solubility and stability of Prostaglandin F2

Welcome to the Solubility Support Center

You are likely here because you are observing precipitation ("crashing out") when introducing PGF2

Unlike its parent molecule (PGF2

This guide provides the standard operating procedures (SOPs) to solubilize this compound effectively while maintaining its chemical integrity.

Part 1: The Core Protocol (Standard Solubilization)

The "Organic-First" Strategy

You cannot dissolve PGF2

Step-by-Step Methodology

-

Preparation of Stock Solution (10 mg/mL):

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute).[1][2]

-

Procedure: Weigh the crystalline solid. Add the solvent.[1][4][5][6][7] Vortex for 30 seconds.[1][2]

-

Note: Purge the vial with an inert gas (Argon or Nitrogen) before closing to prevent oxidation during storage.[1][2]

-

Storage: Store this stock at -20°C. It is stable for >6 months.

-

-

Dilution into PBS (The Critical Step):

-

Goal: Achieve a final working concentration (typically 10–100 µM) with <1% organic solvent.

-

Technique: Do not squirt the stock directly into a static volume of PBS. This causes local supersaturation and immediate precipitation.[1]

-

Correct Method:

-

Solubility Data Reference

| Solvent System | Solubility Limit (Approx.) | Notes |

| DMSO | > 10 mg/mL | Recommended for cellular assays.[1][2] |

| Ethanol | > 10 mg/mL | Good, but evaporates faster than DMSO.[1][2] |

| DMF | > 10 mg/mL | Toxic; avoid for cell culture if possible.[1][2] |

| PBS (pH 7.2) | < 0.05 mg/mL | Insoluble without co-solvent.[1][2] |

| PBS + 1% DMSO | ~ 0.1 - 0.5 mg/mL | Metastable.[1][2] Use immediately. |

Part 2: Troubleshooting & FAQs

Q1: I followed the protocol, but I still see a fine precipitate. Why?

Diagnosis: You likely exceeded the critical solubility limit of the lactone in the aqueous phase, or the mixing was insufficient.[2] The Science: The "Marangoni Effect" can occur at the interface of the organic droplet and water, causing the hydrophobic lactone to aggregate before it disperses.[2] Corrective Action:

-

Lower the Concentration: If you are trying to achieve >100 µM in PBS, you are fighting thermodynamics.[1][2] Reduce to 50 µM.

-

Warm the Buffer: Warm the PBS to 30°C (not higher) before adding the stock. This increases kinetic energy and aids dispersion.[1]

-

Sonicate: A brief (10-second) sonication in a water bath can break up micro-aggregates.[1][2]

Q2: My compound lost activity after sitting in the fridge overnight. Is it stable?

Diagnosis: No. You are likely observing Lactone Hydrolysis .[1][2]

The Science: The 1,15-lactone ring is an internal ester.[1][8] In aqueous conditions, especially at neutral or basic pH (PBS is pH 7.4), water attacks the carbonyl carbon, opening the ring.[1][2] This converts your PGF2

-

Fresh Prep Only: Prepare the aqueous dilution immediately before use.

-

Do Not Store: Never store the diluted PBS solution. Discard leftovers after 4 hours.

-

pH Check: Ensure your PBS is not basic (pH > 7.4 accelerates hydrolysis).[1][2]

Q3: Can I use Cyclodextrins to improve solubility?

Answer: Yes, this is an advanced formulation technique.[1][2]

Protocol: Use 2-Hydroxypropyl-

Part 3: Visualizing the Workflows

Workflow 1: The Solubilization Pathway

This diagram illustrates the correct "Organic-to-Aqueous" transition to minimize precipitation risks.

Caption: The critical path for solubilization. Note that static addition or long-term storage leads to failure (Precipitation).[1][2]

Workflow 2: The Hydrolysis Trap (Stability Mechanism)

Understanding why the molecule degrades in PBS is crucial for experimental timing.[1]

Caption: The degradation pathway. In PBS (pH 7.4), the lactone ring opens, converting the specific lactone analog back to the parent prostaglandin.[2]

References

-

Spilman, C. H., et al. (1977).[1][2] Effects of PGF2

and PGF2 -

Bundy, G. L., et al. (1978).[1][2] Synthesis and biological activity of prostaglandin lactones. Journal of Medicinal Chemistry, 21(9).[1][2] Retrieved from [Link][1][2]

-

PubChem. (2023).[1][2] Prostaglandin F2alpha 1,15-lactone Compound Summary. Retrieved from [Link][1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

minimizing degradation of PGF2alpha-1,15 lactone during mass spec

A Guide to Minimizing Degradation During Mass Spectrometry

Welcome to the technical support center for researchers working with PGF2α-1,15-lactone. As a Senior Application Scientist, I understand the unique challenges this lipid mediator presents due to its inherent instability. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to ensure the integrity of your analyte from sample preparation to data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for PGF2α-1,15-lactone?

A1: The most significant degradation pathway is hydrolysis of the internal ester bond. This opens the lactone ring to form its parent compound, Prostaglandin F2α (PGF2α).[1] This reaction is readily catalyzed by enzymatic activity in biological matrices (like plasma esterases) and by non-enzymatic exposure to aqueous environments, especially under basic pH conditions.[1][2]

Q2: Which ionization mode is best for detecting the intact lactone?

A2: While PGF2α is typically analyzed in negative ion mode due to its carboxylic acid group, the lactone lacks this readily deprotonatable site.[3] Therefore, positive ion mode Electrospray Ionization (ESI) is often more effective for the intact PGF2α-1,15-lactone. You should aim to detect protonated molecules [M+H]+ or common adducts like [M+Na]+ or [M+NH4]+. For enhanced sensitivity, forming silver ion adducts [M+Ag]+ has been shown to increase signal intensity by up to 30-fold for prostaglandins.[4]

Q3: Is a stable isotope-labeled internal standard essential?

A3: Absolutely. Given the susceptibility of prostaglandins to degradation and loss during sample preparation, a stable isotope-labeled internal standard (SIL-IS) is critical for accurate and precise quantification.[3] An ideal SIL-IS would be deuterated PGF2α-1,15-lactone. If unavailable, deuterated PGF2α (e.g., PGF2α-d4) can be used to control for extraction efficiency and matrix effects, but it will not account for the specific degradation of the lactone to its hydrolyzed form.[5]

Q4: How should I store my samples and standards?

A4: Prostaglandins are sensitive to degradation.[3] All standards and biological samples should be stored at -20°C or, preferably, -80°C in tightly sealed, single-use aliquots to prevent freeze-thaw cycles.[6] Standards should be dissolved in an organic solvent like ethanol or acetonitrile. When preparing working solutions, minimize exposure to aqueous buffers and light.

Analyte Degradation Pathway

The primary concern is the hydrolysis of the lactone ring. This process converts the target analyte into its parent acid, which will have a different mass and chromatographic behavior, leading to inaccurate quantification.

Caption: Hydrolysis of PGF2α-1,15-lactone to PGF2α.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your analysis.

| Symptom | Potential Cause(s) | Recommended Actions & Explanations |

| Low or No Signal for Lactone | 1. Hydrolysis during Sample Prep: Exposure to aqueous buffers (especially neutral/basic pH) or endogenous esterase activity. | • Work Quickly & Keep Cold: Process samples on ice at all times to minimize enzymatic activity.[6] • Acidify Samples: Immediately after collection, acidify aqueous samples (e.g., plasma, urine) to pH 3-4 with a compatible acid (e.g., formic acid). This slows base-catalyzed hydrolysis. • Inhibit Esterases: For plasma samples, consider adding an esterase inhibitor, but validate its compatibility with your MS method first. |

| 2. Inefficient Ionization: Using negative ion mode or sub-optimal positive mode conditions. | • Switch to Positive ESI Mode: Target [M+H]+ (m/z 337.5) and common adducts. • Optimize Source Parameters: Infuse a standard to tune fragmentor/cone voltage and gas temperatures specifically for the lactone. See the protocol below for starting points. | |

| 3. Adsorption to Surfaces: Prostaglandins are lipophilic and can stick to standard plastics. | • Use Low-Binding Labware: Employ low-retention pipette tips and polypropylene or silanized glass vials for all sample handling and storage steps.[6] | |

| High PGF2α Signal, Low Lactone Signal | 1. Analyte Degradation: As above, this is the classic sign of hydrolysis. | • Review Sample Handling: This strongly indicates pre-analysis degradation. Re-evaluate every step from collection to injection, focusing on temperature, pH, and processing time.[6][7] |

| 2. In-Source Degradation/Fragmentation: The lactone is degrading to PGF2α-related fragments inside the mass spectrometer's source due to excessive heat. | • Lower Source Temperature: Prostaglandins are thermally labile. Reduce the gas temperature to the lowest point that still allows for efficient desolvation (start around 300-350°C and decrease).[8] • Gentle Ionization: Reduce the fragmentor/cone voltage to minimize in-source collision-induced dissociation. | |

| Poor Peak Shape or Splitting | 1. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase. | • Reconstitute in Mobile Phase A: After evaporation, always reconstitute your final extract in the initial mobile phase conditions (or a weaker solvent) to ensure proper peak focusing on the column.[9] |

| 2. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase. | • Implement a Wash Method: Flush the column with a strong solvent (e.g., isopropanol) after each batch. • Use a Guard Column: A guard column protects the analytical column from irreversible contamination.[9] | |

| High Variability Between Replicates | 1. Inconsistent Sample Prep: Minor variations in timing, temperature, or volumes during extraction can lead to different rates of degradation. | • Standardize Workflow: Create a strict, timed protocol for sample preparation and adhere to it for all samples, including QCs and standards.[6] |

| 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. | • Prepare Single-Use Aliquots: Upon collection, divide samples into volumes sufficient for one analysis to avoid thawing the bulk sample multiple times.[6] |

Experimental Protocols

Protocol 1: Sample Handling and Solid-Phase Extraction (SPE)

This protocol is a self-validating system. The inclusion of a Process Blank and a spiked QC sample will confirm the cleanliness and recovery of the procedure.

Objective: To extract PGF2α-1,15-lactone from a biological matrix (e.g., plasma) while minimizing hydrolytic degradation.

Materials:

-

Low-binding polypropylene tubes and pipette tips[6]

-

Formic acid (LC-MS Grade)

-

SPE Cartridges (e.g., C18, 50-100 mg)

-

Methanol, Acetonitrile, Water (LC-MS Grade)

-

Stable Isotope-Labeled Internal Standard (SIL-IS)

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Pre-chill all solutions and equipment. Work on an ice block.

-

Sample Preparation:

-

Thaw plasma sample on ice.

-

To 100 µL of plasma in a low-binding tube, add the SIL-IS.

-

Acidify the sample by adding 400 µL of water containing 0.1% formic acid (final pH ~3-4). Vortex briefly.

-

Centrifuge at 10,000 x g for 10 min at 4°C to precipitate proteins.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol, followed by 1 mL of water.

-

Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid. Do not let the cartridge run dry.

-

-

Sample Loading:

-

Load the supernatant from step 2 onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar impurities.

-

Wash with 1 mL of 15% methanol in water to remove less hydrophobic impurities.

-

-

Elution:

-

Elute the analyte with 1 mL of acetonitrile into a clean, low-binding tube.

-

-

Dry-Down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

-

Protocol 2: Recommended LC-MS/MS Method

Objective: To achieve chromatographic separation of PGF2α-1,15-lactone from PGF2α and perform sensitive detection using tandem mass spectrometry.

| Parameter | Recommendation | Rationale/Causality |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for lipophilic molecules like prostaglandins.[5] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in positive mode ionization by providing a proton source.[5] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape. |

| Flow Rate | 0.3 - 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Gradient | Start at 20-30% B, ramp to 95% B over 5-7 min, hold, and re-equilibrate. | A gradient is necessary to elute the analyte and clean the column of more lipophilic matrix components. |

| Column Temp | 35 - 40°C | Balances efficiency with stability. Avoid excessive temperatures that could promote on-column degradation. |

| Ionization Mode | ESI, Positive | Optimal for detecting the intact lactone as [M+H]+ or other adducts.[4] |

| MS Source Temp | ≤ 350°C | CRITICAL: Minimizes thermal degradation of the analyte in the source.[8] |

| IonSpray Voltage | ~ +4500 to +5500 V | Standard range for positive ESI; requires empirical optimization.[8] |

| MRM Transitions | PGF2α-1,15-lactone (Precursor: 337.5 [M+H]+) • Quantifier: 337.5 -> [Product Ion 1]• Qualifier: 337.5 -> [Product Ion 2] PGF2α (Precursor: 353.3 [M-H]-) • Quantifier: 353.3 -> 193.1• Qualifier: 353.3 -> 291.1 | The lactone transitions must be determined by infusing a standard. The PGF2α transitions are well-established and should be monitored to assess degradation.[10][11] |

LC-MS/MS Workflow for PGF2α-1,15-Lactone Analysis

This diagram outlines the critical steps and decision points in a robust analytical workflow.

Caption: A validated workflow for PGF2α-1,15-lactone analysis.

By implementing these strategies—rigorous sample handling, optimized chromatography, and gentle mass spectrometry conditions—you can significantly improve the accuracy and reliability of your PGF2α-1,15-lactone measurements.

References

-

Cimpoiu, C. (2012). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules. [Link]

-

Brose, S. A., Thuen, B. T., & Golovko, M. Y. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research. [Link]

-

Prasain, J. K. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB. [Link]

-

Holder, C., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Public Health. [Link]

-

Gao, S., et al. (2010). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B. [Link]

-

Holder, C., et al. (2020). Development and validation of a semi-automated method for the quantification of total and free 8-iso-prostaglandin F2α in urine using UPLC-MS/MS. ResearchGate. [Link]

-

Prasain, J. K. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB. [Link]

-

Wang, M., et al. (2017). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Methods in Molecular Biology. [Link]

-

Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

-

Lanekoff, I., et al. (2018). Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization. Analytical Chemistry. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]

- 10. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 11. uab.edu [uab.edu]

identifying breakdown products of Prostaglandin F2alpha-1,15 lactone

Topic: Identification of Breakdown Products of Prostaglandin F2 -1,15 Lactone

Executive Summary & Molecule Profile

Prostaglandin F2

This structural modification dramatically alters its solubility and stability profile. In research and drug development, the primary technical challenge is distinguishing the intact lactone from its primary breakdown product: free PGF2

Key Chemical Characteristics:

Degradation Pathway & Mechanism

Understanding the "why" behind your data requires visualizing the degradation pathway. The lactone ring is susceptible to nucleophilic attack, particularly in high pH environments or the presence of plasma esterases.[1]

Primary Breakdown Event: Hydrolysis of the ester bond at C-1/C-15.[1]

Figure 1: The primary degradation pathway of PGF2

Troubleshooting Guide (Q&A)

This section addresses specific anomalies you may encounter during LC-MS or stability testing.

Issue 1: "I see a peak shift in my chromatogram. Is this degradation?"

Q: I am analyzing a stored sample of PGF2

A: This is the hallmark signature of hydrolysis.

-

The Mechanism: The intact lactone is a neutral, hydrophobic lipid.[1] It interacts strongly with C18 columns, resulting in a late retention time .

-

The Breakdown: When the lactone hydrolyzes, it forms PGF2

(free acid).[1] The free acid contains a polar carboxyl group and hydroxyl groups, making it significantly more polar.[1] -

The Result: The breakdown product (PGF2

) will elute earlier (lower -

Action: Confirm the identity by checking the mass. The free acid (

) has a molecular weight of 354.5, which is 18 Da higher (addition of

Issue 2: "My signal intensity is erratic in aqueous buffers."

Q: I diluted my stock solution (in Ethanol) into PBS for a cell assay, but my recovery quantification is inconsistent.

A: This is likely a solubility failure, not just degradation.[1]

-

The Science: PGF2

-1,15 lactone has extremely poor aqueous solubility (<50 µg/mL).[1] If you dilute a high-concentration ethanolic stock directly into PBS, the lactone may precipitate out of solution (oiling out) or adhere to plasticware.[1] -

Action:

-

Solvent Match: Ensure your final organic content (e.g., DMSO or EtOH) is sufficient to keep the lactone solubilized, or use a carrier like BSA (though BSA may bind the drug).[1]

-

Vessel Choice: Use glass or low-binding polypropylene to prevent loss of the hydrophobic lactone to container walls.

-

Issue 3: "How do I distinguish the Lactone from the Free Acid in MS?"

Q: Both species ionize. What are the specific transitions?

A: You must use different ionization modes or specific transitions to avoid cross-talk.

Validated Analytical Protocols

Protocol A: LC-MS/MS Separation of Lactone and Free Acid

Objective: To separate and quantify the intact lactone in the presence of its breakdown product.[1]

Chromatographic Conditions:

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temp | 40°C |[1]

Gradient Profile:

-

0-2 min: 30% B (Focusing step for polar free acid)

-

2-10 min: Linear ramp to 95% B (Elution of hydrophobic lactone)

-

10-12 min: Hold at 95% B (Wash)

-

12.1 min: Re-equilibrate to 30% B

Mass Spectrometry Settings (Sciex/Thermo equivalent):

-

Polarity Switching: Enabled (Period 1: Neg; Period 2: Pos) OR separate runs.

-

Target 1 (Degradant - PGF2

): ESI Negative. MRM: 353.2 -

Target 2 (Parent - Lactone): ESI Positive.[1] MRM: 337.3

319.3 (Loss of

Protocol B: Forced Degradation Confirmation

Objective: To generate the breakdown product intentionally to confirm retention time.

-

Preparation: Aliquot 100 µL of PGF2

-1,15 lactone (1 mg/mL in EtOH). -

Stress: Add 100 µL of 0.1 M NaOH (Base hydrolysis).

-

Incubation: Incubate at 37°C for 60 minutes.

-

Quench: Neutralize with 100 µL of 0.1 M HCl.

-

Analysis: Inject onto the LC-MS system described in Protocol A.

-

Result: The late-eluting lactone peak should disappear, replaced quantitatively by the early-eluting PGF2

peak (m/z 353).

Analytical Decision Tree

Use this logic flow to identify unknown peaks in your sample.

Figure 2: Workflow for identifying PGF2

References

-

Bundy, G. L., et al. (1983).[1] Synthesis and biological activity of prostaglandin lactones. Journal of Medicinal Chemistry, 26(8), 1089-1099.[1][2] Available at: [Link][1]

-

Prasain, J. K., et al. (2013).[1] Liquid chromatography–tandem mass spectrometry analysis of prostaglandins and isoprostanes. Journal of Chromatography B, 930, 102-108.[1] (Methodology for PGF2

transitions). Available at: [Link]

Validation & Comparative

validating HPLC retention times for PGF2alpha lactone isomers

Validating HPLC Retention Times for PGF2 Lactone Isomers: A Comparative Technical Guide

Executive Summary

In prostaglandin analysis, particularly for Prostaglandin F2

This guide provides a definitive protocol for distinguishing true PGF2

The Scientific Challenge: Dynamic Equilibrium

The core difficulty in validating PGF2

-

The Driver: Acidic mobile phases (e.g., 0.1% Formic Acid), which are standard for LC-MS sensitivity, catalyze the cyclization of the C-1 carboxylic acid with the C-15 (or C-9) hydroxyl group.

-

The Consequence: The resulting lactone is significantly more hydrophobic than the parent acid due to the loss of the ionizable carboxyl group and the formation of a closed ring structure.

-

The Artifact: On Reverse-Phase (RP) HPLC, lactones elute later than the parent PGF2

. If on-column lactonization occurs, it causes peak tailing or "saddle" peaks.

Mechanism of Action

The equilibrium is pH-dependent.

-

Low pH (< 4.0): Drives Lactonization (Forward Reaction).

-

High pH (> 9.0): Drives Hydrolysis (Reverse Reaction).

Comparative Analysis: Column Chemistries

When selecting a stationary phase, the goal is to maximize the resolution (

Table 1: Performance Comparison of HPLC Stationary Phases

| Feature | Standard C18 (e.g., BEH C18) | Polar-Embedded C18 (e.g., Amide/Carbamate) | Phenyl-Hexyl |

| Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding Shielding | |

| PGF2 | Moderate | Stronger (better acid retention) | Moderate |

| Lactone Selectivity | High (Elutes significantly later) | High | High (Distinct selectivity for isomers) |

| Peak Shape (Acid) | Prone to tailing at low pH | Excellent (Shields silanols) | Good |

| Risk Profile | High: Acidic silanols may catalyze on-column lactonization. | Low: Surface chemistry protects labile analytes. | Medium: Good for isomer separation. |

Recommendation: The Polar-Embedded C18 is superior for this application. It prevents the secondary silanol interactions that often exacerbate on-column lactonization, ensuring that the lactone peak observed is from the sample, not the method.

The Self-Validating System: Chemical Hydrolysis

Reliance on retention time matching with standards is insufficient because lactone standards are unstable and can degrade back into the free acid during storage. The only robust validation is Chemical Hydrolysis .

The Logic of the "Shift Test"

If a peak at a later retention time (

-

Disappearance of the peak at

. -

Corresponding increase in the area of the parent peak at

.

Diagram 1: The Validation Workflow

This flowchart illustrates the decision matrix for confirming lactone presence.

Caption: The "Shift Test" workflow. A self-validating loop that uses chemical reactivity to confirm peak identity without relying solely on external standards.

Detailed Experimental Protocol

HPLC Conditions (Optimized for Separation)

This method uses a Polar-Embedded column to minimize tailing and clearly resolve the hydrophobic lactone from the hydrophilic acid.

-

System: UHPLC or High-Performance LC (Binary Gradient).

-

Column: Waters XBridge BEH Shield RP18 (or equivalent Polar-Embedded C18), 2.1 x 100 mm, 2.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation for retention).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Temperature: 40°C.[1]

Gradient Table:

| Time (min) | %B | Curve |

|---|---|---|

| 0.0 | 20 | Initial |

| 1.0 | 20 | Hold |

| 8.0 | 60 | Linear |

| 8.1 | 95 | Wash |

| 10.0 | 95 | Wash |

| 10.1 | 20 | Re-equilibrate |

| 13.0 | 20 | End |

The Hydrolysis Validation Step (The "Shift Test")

Perform this on any sample showing a secondary peak between 5–8 minutes.

-

Aliquot: Transfer 100 µL of the sample into a clean vial.

-

Basify: Add 10 µL of 1 M NaOH (or KOH). Vortex briefly.

-

Incubate: Let stand at room temperature for 30 minutes. (Lactone hydrolysis is rapid at pH > 10).

-

Neutralize: Add 10 µL of 1 M HCl. Critical: Do not over-acidify, or you may re-induce lactonization before injection.

-

Analyze: Inject immediately using the method above.

Expected Data

| Analyte | Retention Time (min) | Behavior Post-NaOH |

| PGF2 | ~3.5 min | Area Increases (Sum of original + hydrolyzed lactone) |

| 1,15-Lactone | ~6.2 min | Disappears (< LOD) |

| 1,9-Lactone | ~5.8 min | Disappears (< LOD) |

| Non-Lactone Impurity | Variable | Unchanged |

Mechanistic Visualization

Understanding the structural change explains the retention shift. The lactone is a "hidden" form of the analyte that must be accounted for in total potency assays.

Caption: The reversible equilibrium between PGF2

References

-

Brunner, M., et al. (2020). "Chromatographic separation of prostaglandin isomers: Challenges and solutions." Journal of Chromatography B, 1152, 122256. Retrieved from [Link]

-

Gómez-Bombarelli, R., et al. (2013). "Mechanisms of lactone hydrolysis in acidic conditions." Journal of Organic Chemistry, 78(14), 6880-6889.[2] Retrieved from [Link]

-

GL Sciences. (2022). HPLC Column Technical Guide: Impact of Equilibration on Retention Times. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5280363, Prostaglandin F2alpha. Retrieved from [Link]

A Researcher's Guide to Navigating PGF2alpha Antibody Specificity: Cross-Reactivity with 15-keto-PGF2alpha (1,15-lactone)

For researchers, scientists, and drug development professionals engaged in the precise measurement of Prostaglandin F2alpha (PGF2α), the specificity of the antibodies employed in immunoassays is paramount. A critical, yet often overlooked, aspect of this specificity is the potential for cross-reactivity with structurally similar metabolites. This guide provides an in-depth technical comparison of PGF2α antibody performance with a key metabolite, 15-keto-PGF2alpha, and its intramolecular ester, the 1,15-lactone. We will delve into the structural basis of this potential cross-reactivity, present available experimental data, and provide a comprehensive protocol for in-house validation.

The Structural Basis for Cross-Reactivity: A Tale of Two Molecules

Prostaglandin F2α is a potent biologically active lipid mediator involved in a myriad of physiological and pathological processes. Its bioactivity is tightly regulated, in part, by its rapid metabolism. The initial and key metabolic step is the oxidation of the hydroxyl group at carbon 15, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 15-keto-PGF2alpha.[1] This metabolite can then undergo further reduction of the C13-14 double bond to form 13,14-dihydro-15-keto-PGF2alpha, a more stable and commonly measured analyte in biological fluids.[2][3]